molecular formula C20H18N2O3 B5507826 N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide

N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide

Cat. No. B5507826
M. Wt: 334.4 g/mol
InChI Key: CWEUTVGTOGISJR-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide" often involves the reaction of specific hydrazides with aldehydes or ketones in the presence of suitable catalysts. For instance, the synthesis of related benzohydrazide derivatives is typically performed through refluxing the precursor materials like benzoyl hydrazide with various aldehydes in ethanol, leading to the formation of the desired hydrazide compounds as reported by Asegbeloyin et al. (2014) in their study on the synthesis and characterization of similar compounds (Asegbeloyin et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, particularly using X-ray crystallography, provides insights into the geometry, bond lengths, and angles within molecules. Compounds like "N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide" are expected to exhibit non-planar structures with specific configurations around their double bonds. Studies such as the one conducted by Babu et al. (2014) on related compounds, demonstrate the utility of X-ray diffraction, FT-IR, FT-Raman, and DFT methods in determining molecular configurations (Babu et al., 2014).

Chemical Reactions and Properties

Benzohydrazides and their derivatives participate in various chemical reactions, forming complexes with metals or undergoing condensation reactions to produce more complex structures. The reactivity towards metals and other chemical agents can be influenced by the substituents present on the benzohydrazide moiety. For example, the work by Han (2013) explores how different substituents affect the antimicrobial activities of certain benzohydrazide derivatives (Han, 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. The crystalline structure, determined through X-ray crystallography, informs about the stability and packing of molecules in the solid state. Fun et al. (2008) provide an example of how these properties are characterized in benzohydrazide compounds (Fun et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for applications in material science and pharmacology. The study of benzohydrazides often involves evaluating their potential biological activities, such as antimicrobial and anticancer properties. Compounds similar to "N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide" may exhibit significant biological activity, as seen in the study by Asegbeloyin et al. (2014), highlighting the potential of these compounds in therapeutic applications (Asegbeloyin et al., 2014).

Scientific Research Applications

Light-Induced E-Z Isomerization

One notable application of structurally similar compounds involves the study of light-induced E-Z isomerization, particularly in organogels. For example, a multiresponsive organogel showed changes in fluorescence intensity, mechanical strength, and gel morphology upon irradiation, attributed to E-Z isomerization across a C=N bond, as evidenced by (1)H NMR spectroscopy (Mondal et al., 2015).

Synthesis of Heterocyclic Systems

Another application involves the conversion of furanones into a variety of heterocyclic systems of synthetic and biological importance. This process, facilitated by reactions with benzylamine and hydrazine hydrate under different conditions, enables the creation of compounds with potential antiviral activities (Hashem et al., 2007).

Bioactive Schiff Base Compounds

Additionally, the synthesis and characterization of Schiff base compounds from N'-substituted benzohydrazide and sulfonohydrazide derivatives have demonstrated significant biological activities. These activities include antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with Salmon sperm DNA, highlighting their potential as bioactive molecules (Sirajuddin et al., 2013).

Antioxidant Activity of Schiff Bases

The antioxidant behavior of Schiff bases and their tautomers has also been theoretically studied, revealing insights into the mechanisms favoring hydrogen atom transfer (HAT) in the gas phase and sequential proton loss electron transfer (SPLET) in solvents. These findings contribute to understanding the antioxidant power of such compounds (Ardjani & Mekelleche, 2017).

Antimicrobial and Anticancer Evaluation

Studies on 3/4-bromo benzohydrazide derivatives have explored their antimicrobial and anticancer potentials. QSAR studies further elucidate the relationship between the compounds' structures and their biological activities, offering pathways to more effective antimicrobial and anticancer agents (Kumar et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. Alternatively, if it has unique chemical reactivity, it could be studied for use in chemical synthesis .

properties

IUPAC Name

2-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-15-19(10-11-24-15)20(23)22-21-13-17-8-5-9-18(12-17)25-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEUTVGTOGISJR-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.